2-Amino-5-methylthiazole-4-carbohydrazide
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Overview
Description
2-Amino-5-methylthiazole-4-carbohydrazide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide typically involves the reaction of 2-amino-5-methylthiazole with hydrazine hydrate. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylthiazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, oxides, and reduced derivatives, which can have different biological activities .
Scientific Research Applications
2-Amino-5-methylthiazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in developing new drugs for treating bacterial and fungal infections.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylthiazole-4-carbohydrazide involves its interaction with microbial enzymes and proteins. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways in microorganisms. This results in the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylthiazole-5-carbohydrazide
- 2-Amino-5-bromothiazole-4-carbohydrazide
- 2-Amino-5-phenylthiazole-4-carbohydrazide
Uniqueness
2-Amino-5-methylthiazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, this compound has shown superior antimicrobial and antifungal properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C5H8N4OS |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-amino-5-methyl-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C5H8N4OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H2,6,8)(H,9,10) |
InChI Key |
MMMWZRJBFPSUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)NN |
Origin of Product |
United States |
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